molecular formula C11H16ClNO4 B1671701 ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride CAS No. 39740-30-2

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

カタログ番号 B1671701
CAS番号: 39740-30-2
分子量: 261.7 g/mol
InChIキー: CVQFXVIIFKVRCK-QRPNPIFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known as Ethyl 3-(3,4-dihydroxyphenyl)propionate, is a compound with the molecular formula C11H14O4 . It contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 2 aromatic hydroxyls .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves dissolving the carboxylic acid in alcohol, adding three drops of H2SO4 95%, and refluxing the mixture for 24 hours . The solvent is then evaporated under reduced pressure, and water is added to the crude mixture. The pH of the aqueous layer is adjusted to 7 by adding drops of a saturated solution of NaHCO3, and brine is added to the mixture. The aqueous layer is extracted three times with ethyl acetate, and the organic layer is dried over Na2SO4. The solvent is then evaporated under reduced pressure to yield the final compound .


Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI Key is MHJZKZOOQLSKTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a molecular weight of 210.230 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

科学的研究の応用

Parkinson’s Disease Treatment

Etilevodopa HCl: is primarily investigated for its potential in treating Parkinson’s disease (PD) . As a prodrug of L-DOPA, it is designed to increase solubility and bioavailability, aiming to provide a more consistent therapeutic effect . Clinical trials have explored its pharmacokinetics, comparing it to standard levodopa/carbidopa tablets . Although it showed increased solubility and bioavailability, it did not significantly improve on-off fluctuations in PD patients, leading to discontinuation in further development .

Neuropharmacokinetics

In neurology, the focus has been on the pharmacokinetics of Etilevodopa HCl. Studies have shown that it can be rapidly hydrolyzed by esterases in the duodenum and absorbed as L-DOPA, with a shorter time to peak concentration (Cmax) compared to standard formulations . This characteristic could potentially translate to a quicker onset of action, which is crucial for PD patients experiencing motor fluctuations.

Ophthalmology Applications

Etilevodopa HCl: has been evaluated for its ocular penetrance and safety as a dopaminergic prodrug. Research suggests that it could be used topically to treat conditions like myopia due to its high solubility and ability to achieve significant vitreous concentrations . It has been shown to enter the posterior segment of the eye with an intravitreal half-life of eight hours after topical administration .

Drug Delivery Systems

The compound’s role in drug delivery systems has been a subject of interest due to its enhanced pharmacokinetic properties. As a prodrug, it offers better stability and enhanced blood-brain barrier penetration . This makes it a candidate for developing novel delivery methods, such as intranasal delivery systems, which could improve the absorption of therapeutic agents to the brain .

Bioavailability Enhancement

Etilevodopa HCl’s increased solubility is a key factor in its potential to enhance bioavailability . It has been compared to other levodopa preparations, showing a reduced latency to onset, increased area-under-the-curve, and shortened T-max, which are important parameters in drug efficacy .

Clinical Trials and Research

Despite its initial promise, Etilevodopa HCl has had a mixed record in clinical trials . While it has demonstrated some advantages over traditional levodopa in terms of solubility and pharmacokinetics, it has not shown marked improvements in reducing dyskinesia or off-time in PD patients, which has limited its progression to pharmaceutical markets .

Safety and Hazards

The safety and hazards associated with ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride are not well documented in the literature .

作用機序

Target of Action

Etilevodopa primarily targets the dopamine receptors in the brain . Dopamine (DA) is a natural neurotransmitter and neurohormone that exerts its action by binding to five DA receptors in the brain, D1–5 .

Mode of Action

Etilevodopa is a prodrug of Levodopa, which means it is metabolized into Levodopa in the body . It is rapidly hydrolyzed to Levodopa and ethanol by nonspecific esterases in the gastrointestinal tract . Once converted into Levodopa, it can cross the blood-brain barrier and be converted into dopamine, which can then bind to dopamine receptors .

Biochemical Pathways

The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine (DA) . This cascade is accomplished and catalyzed with the aid of three enzymes .

Pharmacokinetics

Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to Levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases and rapidly absorbed as Levodopa .

Result of Action

The primary result of Etilevodopa’s action is the increase in dopamine levels in the brain, which can help alleviate symptoms in conditions like Parkinson’s disease, where dopamine levels are typically low .

Action Environment

The efficacy and stability of Etilevodopa can be influenced by various environmental factors. For instance, the presence of certain other medications can decrease the therapeutic efficacy of Etilevodopa . Therefore, it’s crucial to consider these factors when administering Etilevodopa.

特性

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFXVIIFKVRCK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。